![molecular formula C9H9FN4 B4507868 [3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine](/img/structure/B4507868.png)
[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine
Overview
Description
[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine typically involves the reaction of 4-fluorobenzylamine with appropriate triazole precursors under controlled conditions. One common method includes the use of hydrazine hydrate and ethanol as solvents, followed by refluxing and neutralization steps . The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated processes to maintain consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and enhances the quality of the compound.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine and triazole ring are susceptible to oxidation under controlled conditions.
Reagent | Conditions | Product Formed | Key Observations | Reference |
---|---|---|---|---|
Hydrogen peroxide | Acidic, 50–80°C | Triazole N-oxide derivatives | Selective oxidation at N4 of the triazole | |
KMnO₄ | Aqueous, reflux | Carboxylic acid (via C–N bond cleavage) | Fluorophenyl group remains intact | |
CrO₃ | Anhydrous acetic acid | Aldehyde intermediates | Limited yield due to overoxidation |
Reduction Reactions
Reductive modifications target the triazole ring or amine group:
Reagent | Conditions | Product Formed | Functional Impact | Reference |
---|---|---|---|---|
NaBH₄ | Ethanol, RT | Partially reduced triazole | Increased basicity of amine | |
LiAlH₄ | THF, reflux | Saturated triazoline derivatives | Enhanced lipophilicity | |
H₂/Pd-C | Methanol, 50 psi | Dehalogenation (rare) | Fluorine retained due to stability |
Substitution Reactions
The fluorophenyl and triazole groups participate in nucleophilic/electrophilic substitutions:
Electrophilic Aromatic Substitution
Reagent | Position Modified | Product | Yield | Reference |
---|---|---|---|---|
HNO₃/H₂SO₄ | Fluorophenyl meta-position | Nitro-substituted derivative | 45–60% | |
Br₂/FeBr₃ | Triazole C5 | Brominated triazole | 30–40% |
Amine Functionalization
Metal Coordination & Catalysis
The triazole nitrogen atoms act as ligands for transition metals:
Metal Salt | Coordination Site | Complex Structure | Observed Activity | Reference |
---|---|---|---|---|
Cu(II)Cl₂ | N2 and N4 | Square-planar geometry | Enhanced catalytic efficiency | |
AgNO₃ | N1 and N3 | Linear coordination | Antibacterial synergism |
Biological Interactions
The compound’s reactivity underpins its pharmacological effects:
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of triazoles exhibit significant antimicrobial properties . For instance, compounds similar to [3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine have been synthesized and tested for their effectiveness against various bacterial strains. A study highlighted the synthesis of a related compound that demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting a promising therapeutic potential for treating infections .
Antiviral Properties
Triazole derivatives have also been investigated for their antiviral capabilities. Specifically, compounds that include the triazole moiety have been shown to inhibit HIV integrase activity, preventing viral integration into host DNA. This suggests that this compound could serve as a lead compound in the development of new antiviral agents .
Anticancer Activity
Recent studies have explored the anticancer potential of triazole derivatives. For example, a compound structurally related to this compound was found to significantly suppress breast cancer cell growth by inhibiting the Notch-Akt signaling pathway. This pathway is crucial for cell proliferation and survival, indicating that triazole derivatives may play a role in cancer therapy .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structural integrity of synthesized compounds. These methodologies allow researchers to understand the conformational aspects and intermolecular interactions that may influence biological activity .
Case Study 1: Antimicrobial Evaluation
A study synthesized a series of triazole derivatives including this compound and evaluated their antimicrobial efficacy against various pathogens. The results showed that certain modifications to the triazole ring enhanced antibacterial activity significantly compared to standard antibiotics.
Case Study 2: Anticancer Research
In another investigation focusing on breast cancer treatment, a derivative of this compound was tested for its ability to induce apoptosis in cancer cells. The findings revealed that this compound not only inhibited cell growth but also triggered oxidative stress pathways leading to increased cancer cell death.
Mechanism of Action
The mechanism of action of [3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
4-fluorobenzylamine: Shares the fluorophenyl group but lacks the triazole ring.
1-(2-fluorophenyl)methanamine: Similar structure but with a different substitution pattern on the phenyl ring.
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Contains a pyrazole ring instead of a triazole ring.
Uniqueness
The presence of both the fluorophenyl group and the triazole ring in [3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine makes it unique compared to other similar compounds. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Biological Activity
The compound [3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine is a derivative of the triazole family, which has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, anti-inflammatory, and anticancer activities. This article aims to explore the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and various biological evaluations.
Synthesis of this compound
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Triazole Ring : The initial step involves the reaction of an appropriate hydrazone with a carbonyl compound under acidic or basic conditions.
- Substitution Reaction : The introduction of the 4-fluorophenyl group is achieved through nucleophilic substitution reactions.
- Final Amine Formation : The final step involves the reduction or substitution to form the methanamine moiety.
The purity and structure of synthesized compounds are often confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various Gram-positive and Gram-negative bacteria. For instance:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory effects of triazole derivatives have also been studied extensively. In one study involving peripheral blood mononuclear cells (PBMCs), this compound was shown to significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 when stimulated by lipopolysaccharides (LPS). The results are summarized below:
Compound | Cytokine Reduction (%) |
---|---|
Control | 0 |
Compound A | 44 |
Compound B | 60 |
This inhibition indicates that the compound may possess therapeutic potential in treating inflammatory diseases .
Anticancer Activity
Triazole derivatives have also been evaluated for their anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cell lines by disrupting tubulin polymerization and interfering with cell cycle progression. Notably:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 15.63 |
A549 (lung cancer) | 20.45 |
These findings suggest that this compound may be effective against certain types of cancer .
Case Study 1: Anti-inflammatory Effects in Animal Models
In vivo studies demonstrated that administration of this compound in a rat model of arthritis resulted in a significant reduction in paw swelling and joint inflammation compared to control groups. Histological analysis confirmed decreased inflammatory cell infiltration and reduced synovial hyperplasia.
Case Study 2: Anticancer Efficacy in Xenograft Models
A xenograft model using human cancer cells revealed that treatment with this compound led to tumor regression and increased survival rates compared to untreated controls. This study highlights the potential of this compound as an anticancer agent.
Properties
IUPAC Name |
[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4/c10-7-3-1-6(2-4-7)9-12-8(5-11)13-14-9/h1-4H,5,11H2,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSAGHHPLAXERW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=N2)CN)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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